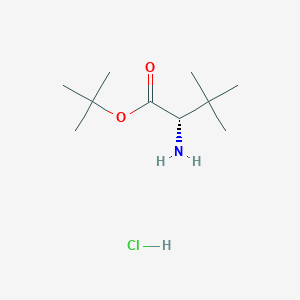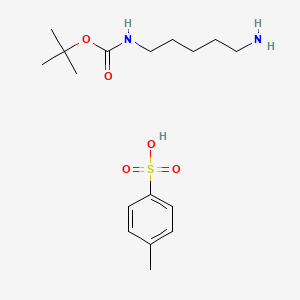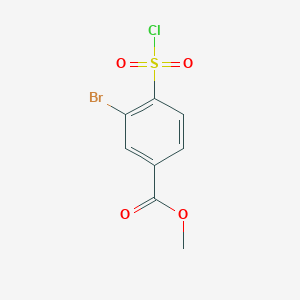![molecular formula C9H6F2O2 B1426129 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene CAS No. 944950-67-8](/img/structure/B1426129.png)
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Phenanthroline Diamides
- Scientific Field: Chemistry
- Application Summary: An efficient approach to the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid was elaborated .
- Methods of Application: Direct nucleophilic substitution with 4,7-dichloro-1,10-phenanthroline precursors opened access to difluoro derivatives in high yield .
- Results or Outcomes: As a result, four new fluorinated ligands were prepared in up to 88% yield. Their structure was proved by a combination of spectral methods and X-ray data .
Synthesis of Dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine
- Scientific Field: Chemistry
- Application Summary: A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile is reported .
- Methods of Application: Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
- Results or Outcomes: Buchwald-Hartwig or Ullmann techniques are successful for incorporation of a weak nitrogen base, such as carbazole, into the [1,2,5]thiadiazolo [3,4- d ]pyridazine core .
Synthesis of 4-Hydroxy-2-quinolones
- Scientific Field: Chemistry
- Application Summary: The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: As a result, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Use of 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- Scientific Field: Chemistry
- Application Summary: 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Synthesis of 2,3-difluoro-4-hydroxybenzoic acid
- Scientific Field: Chemistry
- Application Summary: 2,3-difluoro-4-hydroxybenzoic acid is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Use of 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- Scientific Field: Chemistry
- Application Summary: 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Eigenschaften
IUPAC Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-4-1-2-5(11)8-7(4)9-6(13-9)3-12-8/h1-2,6,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUYHBPDJBUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C(C=CC(=C3O1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)




![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)






